N-Butylpyridin-4-amine

Description

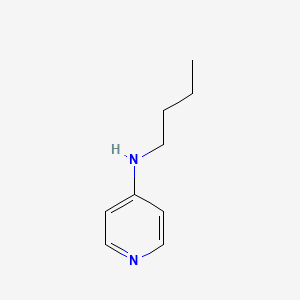

Structure

3D Structure

Properties

IUPAC Name |

N-butylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKROIIKNWZGVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butylpyridin 4 Amine and Analogous Pyridine Amination Products

Direct Amination Approaches to Pyridine (B92270) Cores

Direct amination methods involve the introduction of an amino group onto a pre-existing pyridine ring. These approaches are often favored for their atom economy and straightforwardness.

Chichibabin Amination and its Modern Adaptations

The Chichibabin reaction, first reported in 1914 by Aleksei Chichibabin, is a classical method for the direct amination of pyridine and related nitrogen-containing heterocycles. ntu.edu.sgwikipedia.org The traditional reaction involves treating pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or toluene (B28343) at elevated temperatures to produce 2-aminopyridine (B139424). chemistnotes.com The mechanism is generally accepted to be a nucleophilic addition-elimination reaction, where the amide anion (NH₂⁻) adds to the C2 position of the pyridine ring, forming a σ-adduct intermediate. scientificupdate.comwikipedia.org Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts to form hydrogen gas. scientificupdate.comwikipedia.org

While historically significant, the classical Chichibabin reaction often requires harsh conditions and may give low yields, particularly for less reactive pyridine derivatives or when targeting positions other than C2. wikipedia.orgthieme-connect.com Electron-withdrawing groups can inhibit the reaction, while benzo annelation tends to increase the substrate's reactivity. wikipedia.org

Modern adaptations have sought to overcome these limitations by employing alternative reagents and milder conditions. A notable advancement involves the use of a sodium hydride-iodide composite (NaH/LiI) in THF. This system enhances the Brønsted basicity of NaH, facilitating the amination of pyridines with primary alkylamines under significantly milder conditions than the traditional approach. ntu.edu.sg For instance, the reaction of pyridine with n-butylamine using NaH and LiI in THF at 85°C yields N-butylpyridin-2-amine in 93% yield within 7 hours. ntu.edu.sgresearchgate.net This method demonstrates the potential for direct C-H amination with a range of primary alkylamines, offering a more user-friendly protocol for accessing N-alkylated 2-aminopyridines. ntu.edu.sg While this specific adaptation has been demonstrated for the C2-position, the underlying principle of enhanced basicity could potentially be applied to target other positions on the pyridine ring under different conditions.

| Substrate | Amine | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine | n-butylamine | NaH, LiI | THF | 85 | 7 | N-butylpyridin-2-amine | 93 ntu.edu.sgresearchgate.net |

| Pyridine | n-butylamine | NaH, LiI | THF | 65 | 18 | N-butylpyridin-2-amine | 95 ntu.edu.sg |

| 3-Methoxypyridine | n-butylamine | NaH/NaI | Dioxane | 125 | 24 | 2-Butylamino-3-methoxypyridine | 7 ntu.edu.sg |

Catalytic N-Alkylation of Pyridines with Primary Amines

Catalytic N-alkylation represents an alternative strategy for forming C-N bonds, often proceeding via a "borrowing hydrogen" pathway. This methodology allows for the alkylation of amines using alcohols as alkylating agents, with water being the only byproduct, making it an environmentally benign approach. nih.gov While direct alkylation of the pyridine ring nitrogen is not the primary focus here, the N-alkylation of an existing aminopyridine with a primary alcohol is a highly relevant transformation.

Recently, phosphine-free N,N-bidentate-Co(II) complexes have been developed as robust and efficient catalysts for the universal N-alkylation of amines, including heteroaromatic amines like aminopyridines. nih.gov This methodology can be applied to a wide range of substrates, including the reaction of aminopyridines with primary alcohols such as butanol to yield the corresponding N-butylaminopyridine. nih.gov The reaction is believed to proceed via a borrowing hydrogen mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine. nih.gov This approach has been successfully applied to synthesize a diverse library of monoalkylated organonitrogen compounds in good to excellent yields. nih.gov

Functional Group Interconversion Pathways for Aminopyridine Synthesis

These synthetic routes rely on transforming one functional group into another on a pre-functionalized pyridine ring. This approach offers versatility and can provide access to isomers that are difficult to obtain through direct amination methods.

Reductive Deoxygenation of Pyridine N-Oxides to Corresponding Amines

The use of pyridine N-oxides as precursors is a powerful strategy for the synthesis of substituted pyridines. thieme-connect.com The N-oxide group activates the pyridine ring, facilitating functionalization, and can be subsequently removed via deoxygenation. rsc.org This two-step process often provides better regioselectivity compared to direct substitution on the parent pyridine. thieme-connect.com

For the synthesis of aminopyridines, a common pathway involves the nitration of pyridine N-oxide to yield 4-nitropyridine-N-oxide, followed by reduction. The reduction of 4-nitropyridine-N-oxide can lead to 4-aminopyridine (B3432731) through the simultaneous reduction of the nitro group and deoxygenation of the N-oxide. mdpi.org Various reducing agents can be employed for this transformation, including iron in acetic acid, which can produce 4-aminopyridine in quantitative yield. mdpi.org Other systems like iron with hydrochloric or sulfuric acid have also been used, yielding 4-aminopyridine in high yields (80-90%). mdpi.org

A general and mild one-pot procedure for the amination of pyridine N-oxides involves activation with a phosphonium (B103445) salt, such as PyBroP, followed by reaction with an amine. nih.gov This method is effective for a variety of amines and heterocyclic N-oxides, presenting a mild alternative to traditional SₙAr chemistry. nih.gov Similarly, pyridine N-oxides can be converted to 2-aminopyridines via reaction with activated isocyanides, tolerating a range of functional groups, including those that are problematic in other methods. nih.gov

| Precursor | Reagents | Product | Yield (%) | Reference |

| 4-Nitropyridine-N-oxide | Fe, Acetic Acid | 4-Aminopyridine | Quantitative | mdpi.org |

| 4-Nitropyridine-N-oxide | Fe, Hydrochloric Acid | 4-Aminopyridine | 80-85 | mdpi.org |

| 4-Nitropyridine-N-oxide | Fe, Sulfuric Acid | 4-Aminopyridine | 85-90 | mdpi.org |

Alkylation of Amides and Subsequent Transformation to Amines

The synthesis of N-substituted aminopyridines can be achieved through the alkylation of amide intermediates. One prominent example is the Goldberg reaction, which involves the copper-catalyzed cross-coupling of amides and aryl halides. nih.gov A modification of this process provides a one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and an N-alkylformamide. nih.gov The intermediate formamide (B127407) is cleaved in situ via methanolysis or hydrolysis to afford the final N-substituted 2-aminopyridine product in high yields. nih.gov This method is scalable and offers a convenient route to these compounds. nih.gov

Another innovative approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates for the synthesis of secondary amines. chemrxiv.orgchemrxiv.org This method is based on a self-limiting alkylation process that overcomes the common problem of overalkylation. chemrxiv.orgchemrxiv.orgacs.org The process can be performed as a one-pot protocol involving N-arylation of the N-aminopyridinium salt, followed by N-alkylation and in situ depyridylation to give the desired secondary amine. chemrxiv.orgchemrxiv.org The alkylation proceeds through highly nucleophilic pyridinium (B92312) ylide intermediates, which, after alkylation, become less reactive, thus preventing further reaction. acs.org This strategy provides a novel disconnection for the construction of complex secondary amines. chemrxiv.orgchemrxiv.org

Multi-Component Reactions and Heterocycle Assembly Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comresearchgate.net This approach is highly efficient, atom-economical, and can rapidly generate molecular diversity. nih.gov

Several MCR strategies have been developed for the synthesis of substituted 2-aminopyridines. One such method involves the microwave-assisted, three-component reaction of chalcones, malononitrile, and an aliphatic amine (like butylamine). rsc.org The chemoselectivity of this reaction can be controlled by the basicity of the amine and the choice of solvent. rsc.org Another approach utilizes a four-component, catalyst-free reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions to produce functionalized 2-aminopyridines. mdpi.com

A versatile one-pot MCR for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives uses enaminones as key precursors under solvent-free conditions. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with a primary amine, cyclization, and finally aromatization to yield the 2-aminopyridine product. nih.gov These MCRs provide efficient and practical routes to highly substituted pyridine derivatives from simple and readily available starting materials. mdpi.comresearchgate.net

| Reaction Type | Components | Conditions | Product Type |

| Three-component | Chalcones, Malononitrile, Aliphatic Amines | Microwave, DMF/HOAc | N-substituted 2-aminopyridines rsc.org |

| Four-component | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free | Substituted 2-aminopyridines mdpi.com |

| Three-component | Enaminones, Malononitrile, Primary Amines | Solvent-free | 2-Amino-3-cyanopyridines nih.gov |

Reaction Mechanisms and Reactivity Profiles of N Butylpyridin 4 Amine Analogues

Catalytic Transformations Involving Aminopyridines

Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and functional materials where nitrogen-containing heterocyles are prevalent. nih.govtcichemicals.com N-Butylpyridin-4-amine, as an analogue of the versatile aminopyridine building blocks, is a substrate of significant interest in metal-catalyzed cross-coupling reactions. unl.pt These reactions provide a powerful and direct route for C-N bond formation, often proceeding under milder conditions than traditional methods. nih.gov The reactivity of this compound in these transformations is primarily governed by the two nitrogen centers: the endocyclic pyridine (B92270) nitrogen and the exocyclic N-butylamino nitrogen.

Transition-metal-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, represents a key strategy for forming aryl-N or alkyl-N bonds. tcichemicals.com For this compound analogues, the reaction typically involves the coupling of the aminopyridine with an aryl, vinyl, or alkyl halide or pseudohalide, catalyzed by a palladium, copper, or other transition metal complex. unl.ptrsc.org The choice of catalyst, ligand, base, and solvent is crucial in directing the reaction's efficiency and selectivity.

The general mechanism for a palladium-catalyzed C-N cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)). This is followed by coordination of the amine, deprotonation by a base to form a metal-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the active catalyst.

A significant challenge in the functionalization of aminopyridines is controlling the regioselectivity, as both nitrogen atoms can potentially participate in the coupling reaction. The N-butyl group on the exocyclic amine of this compound introduces steric hindrance and alters the electronic properties compared to the parent 4-aminopyridine (B3432731). This can influence which nitrogen atom preferentially coordinates to the metal catalyst. Generally, the pyridine ring nitrogen is more Lewis basic and could potentially be the site of coordination, which can sometimes complicate the desired C-N bond formation at the exocyclic amine. However, in many catalytic systems, the exocyclic secondary amine, after deprotonation, becomes a potent nucleophile for the desired coupling.

Research into the cross-coupling of N-aryl-2-aminopyridines has shown that the pyridyl group can act as a directing group, facilitating C-H activation and subsequent cyclization reactions in the presence of transition metal catalysts like palladium, rhodium, and copper. rsc.orgresearchgate.net While this compound is a different isomer, similar principles of metal coordination and directed reactivity can be inferred.

The table below summarizes representative conditions for metal-catalyzed C-N bond forming reactions involving aminopyridine substrates, which are applicable to this compound analogues.

| Catalyst System | Coupling Partners | Base | Solvent | Typical Product |

| Pd(OAc)₂ / Ligand | Aryl Halide + Amine | NaOt-Bu, Cs₂CO₃ | Toluene (B28343), Dioxane | N-Aryl-aminopyridine |

| CuI / Ligand | Aryl Halide + Amine | K₂CO₃, K₃PO₄ | DMF, DMSO | N-Aryl-aminopyridine |

| Rh(III) catalyst | N-aryl-2-aminopyridines + Acrylates | Not specified | Not specified | N-(2-pyridyl)quinolones |

This interactive table provides a generalized overview of conditions for metal-catalyzed C-N bond formation reactions.

Interactions with Halogenating and Interhalogenating Reagents

The reactivity of this compound analogues with halogenating and interhalogenating reagents is characterized by the formation of either charge-transfer complexes or ionic species, depending on the specific reagent and reaction conditions. acs.orgacs.orgresearchgate.net The nucleophilic character of the pyridine nitrogen atom plays a central role in these interactions. The N-butyl group, being an electron-donating alkyl group, enhances the electron density on the pyridine ring and the exocyclic nitrogen, influencing the compound's reactivity compared to the parent 4-aminopyridine (4-AP).

Studies on the reaction of 4-AP with interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr) provide significant insight into the expected behavior of its N-butyl analogue. acs.orgacs.orgresearchgate.net

Reaction with Iodine Monochloride (ICl): When 4-aminopyridine reacts with ICl in a 1:1 molar ratio in dichloromethane (CH₂Cl₂), a mixture of two products is typically observed: a charge-transfer complex, [4-NH₂-1λ⁴-C₅H₄N-1-ICl], and an ionic species, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻]. acs.orgacs.orgresearchgate.net The formation of the charge-transfer complex involves the donation of electron density from the pyridine nitrogen to the iodine atom of ICl. The ionic product features a linear N-I-N bridge where an iodonium ion (I⁺) is stabilized between two 4-aminopyridine molecules. acs.org

Reaction with Iodine Monobromide (IBr): In contrast to the reaction with ICl, the reaction of 4-AP with IBr in dichloromethane yields predominantly the ionic compound, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][IBr₂⁻]. acs.orgacs.orgresearchgate.net The charge-transfer adduct is not significantly observed, which is attributed to the easier formation of the tribromide anion (IBr₂⁻) and a faster ionization process. acs.org

Reaction with Iodine (I₂): The reaction between 4-AP and molecular iodine (I₂) also leads to the formation of an ionic species containing the N-I-N bridged cation, specifically [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][I₇⁻]. acs.orgacs.orgresearchgate.net This indicates that the interaction is strong enough to induce ionization and the formation of a polyiodide anion.

Reaction with Bromine (Br₂): The interaction with bromine (Br₂) is surprisingly different. The reaction of 4-AP with Br₂ in CH₂Cl₂ leads to an initial protonation of the pyridine ring. acs.orgresearchgate.net This is followed by a complex process of bromination and dimerization, resulting in novel pyridyl-pyridinium cations. acs.orgresearchgate.net

For this compound, the increased electron-donating effect of the butyl group would be expected to enhance the nucleophilicity of the pyridine nitrogen, potentially favoring the formation of the ionic, N-I-N bridged species even more readily than with 4-aminopyridine.

The table below summarizes the products observed in the reaction of 4-aminopyridine with various halogenating and interhalogenating reagents.

| Reagent | Solvent | Observed Products |

| ICl | CH₂Cl₂ | Charge-transfer complex and Ionic species with [Cl⁻] |

| IBr | CH₂Cl₂ | Ionic species with [IBr₂⁻] |

| I₂ | CH₂Cl₂ | Ionic species with [I₇⁻] |

| Br₂ | CH₂Cl₂ | Protonated species leading to brominated dimers |

This interactive table outlines the outcomes of reactions between 4-aminopyridine and various halogenating agents, providing a model for the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of N-Butylpyridin-4-amine.

The infrared and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its different structural components: the pyridine (B92270) ring, the secondary amine group, and the n-butyl chain.

N-H Vibrations: As a secondary amine, this compound exhibits a single, characteristic N-H stretching vibration. spectroscopyonline.com This band typically appears in the region of 3320–3280 cm⁻¹ for saturated secondary amines. spectroscopyonline.com The N-H bending (scissoring) vibration is expected near 1600-1500 cm⁻¹, though it can sometimes be weak. libretexts.org An out-of-plane N-H wagging band is also characteristic and generally falls between 750 and 700 cm⁻¹. spectroscopyonline.com

C-H Vibrations: The spectrum shows both aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching modes of the n-butyl group are observed in the 2960–2800 cm⁻¹ region. wpmucdn.com These correspond to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring are typically found in the 1600–1450 cm⁻¹ range. Ring breathing and other deformation modes occur in the fingerprint region, providing a unique pattern for the substituted pyridine structure. The presence of the amine group influences the skeletal vibrations of the ring. nih.gov

C-N Vibrations: The stretching vibration of the aromatic carbon to the amine nitrogen (C-N) bond is expected in the 1350–1200 cm⁻¹ range, while the aliphatic C-N stretch from the butyl group appears between 1250 and 1000 cm⁻¹. libretexts.org

A summary of the expected vibrational modes for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H Stretch | Secondary Amine (N-H) | 3320 - 3280 | FT-IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring (C-H) | > 3000 | FT-IR, Raman |

| Asymmetric/Symmetric Aliphatic C-H Stretch | Butyl Group (CH₂, CH₃) | 2960 - 2800 | FT-IR, Raman |

| N-H Bend (Scissoring) | Secondary Amine (N-H) | 1600 - 1500 | FT-IR |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1450 | FT-IR, Raman |

| CH₂ Bend (Scissoring) | Butyl Group (CH₂) | ~1465 | FT-IR |

| CH₃ Umbrella Deformation | Butyl Group (CH₃) | ~1380 | FT-IR |

| Aromatic C-N Stretch | Ar-NH- | 1350 - 1200 | FT-IR |

| Aliphatic C-N Stretch | R-NH- | 1250 - 1000 | FT-IR |

| N-H Wag (Out-of-plane bend) | Secondary Amine (N-H) | 750 - 700 | FT-IR |

The presence of a hydrogen atom on the amine nitrogen allows this compound to participate in intermolecular hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atom, with its lone pair of electrons, can also act as a hydrogen bond acceptor. libretexts.org These interactions significantly influence the molecule's physical properties and its vibrational spectrum. lumenlearning.com

The N-H stretching frequency is particularly sensitive to hydrogen bonding. In dilute solutions with non-polar solvents, the N-H stretch appears as a sharp band at a higher frequency (e.g., 3400-3500 cm⁻¹), indicative of free, non-bonded N-H groups. libretexts.org As the concentration increases or in the liquid/solid state, the molecules associate through N-H···N hydrogen bonds. This bonding weakens the N-H bond, causing the stretching frequency to shift to a lower wavenumber (broadening of the peak is also observed). libretexts.org The magnitude of this shift provides information about the strength of the hydrogen bonding network. In protic solvents like water, this compound can also form hydrogen bonds with solvent molecules. libretexts.org

Electronic Spectroscopy (UV-Vis and Electron Paramagnetic Resonance)

Electronic spectroscopy provides insights into the electronic structure, orbital energies, and magnetic properties of the molecule.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is dominated by electronic transitions within the pyridine ring, which acts as a chromophore. libretexts.org The key transitions are of the π → π* and n → π* type. libretexts.org

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. uzh.ch They are typically high-intensity absorptions. The amino substituent on the pyridine ring acts as an auxochrome, donating electron density to the ring and causing a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted pyridine. libretexts.org

n → π Transitions:* This type of transition involves exciting a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the pyridine ring. elte.hu These transitions are generally of much lower intensity ("forbidden") than π → π* transitions. elte.hu

The interaction between the nitrogen's lone pair and the aromatic π-system shifts the absorption bands to longer wavelengths. For example, aniline absorbs at a longer wavelength (λmax of 280 nm) than benzene (λmax of 256 nm). libretexts.org A similar effect is expected for this compound relative to pyridine.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) is a technique that detects species with unpaired electrons. libretexts.org In its neutral ground state, this compound has all its electrons paired, making it a diamagnetic species. Therefore, it is EPR silent and does not produce an EPR spectrum.

EPR spectroscopy would only become applicable if this compound were converted into a paramagnetic species, such as a radical cation, through oxidation. In such a state, the unpaired electron would interact with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H), leading to a complex hyperfine structure in the EPR spectrum. libretexts.org Analysis of this structure could provide detailed information about the distribution of the unpaired electron's spin density across the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The NMR spectrum reveals the connectivity and conformation of the molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum allow for a complete assignment of the proton environments.

¹H NMR: The spectrum can be divided into regions for aromatic, aliphatic, and N-H protons.

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, two distinct signals are expected, each appearing as a doublet.

Aliphatic Protons: The four sets of protons on the n-butyl chain will appear upfield. The CH₂ group attached to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic protons (around δ 2.3-3.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The other CH₂ groups will appear further upfield, followed by the terminal CH₃ group, which will be the most shielded signal (around δ 0.9 ppm).

N-H Proton: The chemical shift of the N-H proton is highly variable (δ 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The signal is often broad and may not show clear coupling. Exchange with deuterium upon adding D₂O can confirm its identity, as the signal will disappear. libretexts.org

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons will appear downfield (δ 110-160 ppm), while the aliphatic carbons of the butyl group will be upfield (δ 10-65 ppm). libretexts.org

A summary of predicted ¹H NMR chemical shifts is provided below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (α to N) | 8.0 - 8.5 | Doublet (d) |

| Pyridine-H (β to N) | 6.5 - 7.0 | Doublet (d) |

| Amine-H (N-H) | 0.5 - 5.0 (variable) | Broad Singlet (br s) |

| N-CH₂-CH₂-CH₂-CH₃ | 2.3 - 3.0 | Triplet (t) |

| N-CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.7 | Multiplet (m) |

| N-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.5 | Multiplet (m) |

| N-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Packing Forces

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. The molecule comprises a planar pyridyl ring and a flexible n-butylamino group. The nitrogen atom of an amine is typically sp³ hybridized, resulting in a trigonal pyramidal geometry around the nitrogen. tocris.comabcam.com The lone pair of electrons on the nitrogen atom influences the bond angles, causing them to be slightly less than the ideal tetrahedral angle of 109.5°. tocris.com

In the solid state, molecules of this compound are expected to be organized in a regular, repeating pattern, forming a crystal lattice. The forces that hold these molecules together are a combination of hydrogen bonds and van der Waals interactions. The primary amino group is capable of acting as a hydrogen bond donor, while the pyridyl nitrogen atom can act as a hydrogen bond acceptor. This would likely result in the formation of intermolecular N-H···N hydrogen bonds, a significant force in determining the crystal packing of many aminopyridine derivatives.

Table 1: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

| C-C (aromatic) | ~1.39 |

| C-N (aromatic) | ~1.35 |

| C-N (aliphatic) | ~1.47 |

| C-C (aliphatic) | ~1.54 |

| N-H | ~1.01 |

| C-H (aromatic) | ~1.08 |

| C-H (aliphatic) | ~1.09 |

Note: These are typical, generalized bond lengths and the actual values for this compound may vary.

Table 2: Expected Bond Angles in this compound

| Angle | Expected Angle (°) |

| C-C-C (aromatic) | ~120 |

| C-N-C (aromatic) | ~117 |

| C-N-C (amine) | ~108 |

| H-N-H (amine) | ~107 |

| C-C-C (aliphatic) | ~109.5 |

Note: These are idealized or typical bond angles. Actual values can be influenced by the crystalline environment.

Computational Chemistry Investigations of N Butylpyridin 4 Amine and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework for understanding the intrinsic properties of molecules based on the principles of quantum mechanics. For N-Butylpyridin-4-amine, these calculations can elucidate its electronic structure, bonding characteristics, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netfrontiersin.org It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation of the molecule.

Studies on similar aminopyridine compounds demonstrate that DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), can accurately predict geometric parameters that are in good agreement with experimental data from X-ray diffraction. nih.gov For this compound, these calculations would reveal the precise bond lengths of the pyridine (B92270) ring, the C-N bonds, and the geometry of the n-butyl group. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.netnist.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution, hybridization, and delocalization of electron density within the molecule. researchgate.net

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p)) Note: This table contains representative theoretical data based on calculations for analogous structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N (Pyridine Ring) | 1.345 |

| C=C (Pyridine Ring) | 1.390 | |

| C4-N (Amino Group) | 1.380 | |

| N-C (Butyl Group) | 1.465 | |

| Bond Angle (°) | C-N-C (Pyridine Ring) | 117.5 |

| C3-C4-C5 (Pyridine Ring) | 119.0 | |

| C4-N-C (Butyl Group) | 121.0 |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, reflecting the molecule's nucleophilic character. The LUMO is anticipated to be distributed over the pyridine ring, representing the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Computational studies on related heterocyclic compounds show a strong correlation between FMO energies and their observed reactivities. wuxibiology.com By calculating these orbital energies, DFT can provide quantitative predictions about the reactivity of this compound.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This table contains representative theoretical data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT methods, the harmonic vibrational frequencies of this compound can be computed. researchgate.net These calculations predict the frequencies corresponding to the stretching, bending, and torsional motions of the atoms in the molecule.

While calculated harmonic frequencies are often systematically higher than experimental values, they can be brought into excellent agreement with experimental data by applying a scaling factor. researchgate.net This correlation allows for a detailed assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. For example, calculations can distinguish between the symmetric and asymmetric stretching modes of the N-H and C-H bonds, the characteristic ring stretching modes of the pyridine core, and the various vibrations of the n-butyl chain. Such analysis confirms the molecular structure and provides a deeper understanding of its vibrational properties. nasa.govmdpi.com

Table 3: Correlation of Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound Note: This table presents hypothetical but representative data for key functional groups.

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Expected Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3450 | 3455 | N-H Asymmetric Stretch |

| ν2 | 3050 | 3052 | Aromatic C-H Stretch |

| ν3 | 2960 | 2965 | Aliphatic C-H Stretch (CH3) |

| ν4 | 1610 | 1615 | Pyridine Ring C=C/C=N Stretch |

| ν5 | 1520 | 1525 | N-H Bending |

| ν6 | 1250 | 1255 | C-N Stretch |

Theoretical Reaction Mechanism Elucidation

Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism.

Identification of Transition States and Determination of Activation Energy Barriers

Transition State Theory (TST) provides the theoretical foundation for understanding reaction rates. wikipedia.orgbritannica.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for reactants to be converted into products. johnhogan.infolibretexts.org

Computational methods can locate these transition states, which are first-order saddle points on the potential energy surface. wuxiapptec.com Once the geometries and energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) can be determined. wuxiapptec.com The Gibbs free energy of activation is particularly important as it directly relates to the reaction rate constant via the Eyring equation. johnhogan.info For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, these calculations can predict the feasibility and rate of the reaction, and help to rationalize the observed product distribution.

Computational Assessment of Solvent Effects on Reaction Kinetics and Thermodynamics

Most chemical reactions are conducted in a solvent, which can have a profound impact on reaction kinetics and thermodynamics. researchgate.net Computational models are used to account for these solvent effects. These models can be broadly categorized as implicit or explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, calculating the electrostatic interactions between the solute and the solvent. mdpi.comresearchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.gov

These models can be used to calculate the free energies of solvation for reactants, transition states, and products. By comparing the activation energy barrier in the gas phase versus in a solvent, the catalytic or inhibitory effect of the solvent can be quantified. For reactions of this compound, which can involve charged or highly polar transition states, solvent stabilization can lead to dramatic rate accelerations. nih.gov Computational assessments are therefore crucial for predicting how reaction outcomes will change in different solvent environments. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic behavior of molecules and their interactions at interfaces. ulisboa.pt For this compound, MD simulations can elucidate its behavior in bulk phases and at interfaces, such as liquid-vapor or solid-liquid boundaries, which is crucial for understanding its applications in various chemical processes. ulisboa.ptulisboa.pt

Simulations of analogous amine compounds reveal that the dynamic behavior is heavily influenced by intermolecular forces, including hydrogen bonding and van der Waals interactions. ulisboa.pt For instance, studies on simple alkylamines like butylamine (B146782) show a distinct organization in the liquid phase, with hydrogen bonds forming between the amine groups. ulisboa.pt The radial distribution function (RDF) is a key metric derived from MD simulations that describes the probability of finding an atom at a certain distance from another atom. For butylamine, the N-H RDF typically shows a sharp first peak at approximately 0.26 nm, which is indicative of intermolecular hydrogen bond formation. ulisboa.pt

At interfaces, this compound is expected to exhibit specific orientational preferences. MD simulations of related compounds, such as the N-butylpyridinium cation (the protonated form of this compound) on a gold surface, have shown that the molecule's orientation is not random. nih.gov The butyl chain (the "tail") tends to orient parallel to the surface, while the orientation of the pyridine ring (the "head") can vary from parallel to perpendicular depending on factors like temperature and the specific atomic structure of the surface. nih.gov This behavior is driven by the interplay of interactions between the molecule, the solvent (if present), and the surface.

The general procedure for running such simulations involves several key steps:

Model Construction : A simulation box is created containing a defined number of molecules, often using software like PACKMOL to achieve a density close to the experimental value. ulisboa.pt The molecules themselves are represented by a force field (e.g., OPLS-AA), which defines the potential energy of the system based on atomic positions. ulisboa.pt

Energy Minimization : The initial configuration is relaxed to remove any unfavorable contacts or high-energy structures. ulisboa.pt

Equilibration : The system is simulated for a period under controlled temperature and pressure (e.g., using an NPT ensemble) to allow it to reach a stable, equilibrium state. ulisboa.pt

Production Run : Once equilibrated, the main simulation is performed, during which data on atomic positions and velocities are collected over time to form a trajectory. ulisboa.pt This trajectory is then analyzed to calculate macroscopic properties of interest.

Key properties that can be calculated from MD simulations of this compound are summarized in the table below.

| Property | Description | Typical Insights from Simulations |

| Density | Mass per unit volume. | Validates the accuracy of the force field by comparing simulated values to experimental data at various temperatures. ulisboa.ptulisboa.pt |

| Enthalpy of Vaporization | The energy required to transform a liquid into a gas. | Provides information on the strength of intermolecular forces in the liquid phase. ulisboa.pt |

| Surface Tension | The energy required to increase the surface area of a liquid. | Characterizes the behavior of the molecule at the liquid-vapor interface; typically decreases with increasing temperature. ulisboa.pt |

| Radial Distribution Function (RDF) | Describes the local molecular structure and packing in a fluid. | Reveals details about intermolecular interactions, such as the average number and distance of hydrogen bonds. ulisboa.pt |

| Density Profile | Shows the variation in mass density across an interface. | Used to analyze the structure of liquid-liquid or liquid-solid interfaces and observe any mutual dissolution or specific layering. ulisboa.ptnih.gov |

These simulations provide a molecular-level understanding that complements experimental observations, explaining how the structure of this compound dictates its physical and interfacial properties.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical properties. uni-bonn.de Computational methods are essential in modern SAR analysis, allowing for the systematic investigation of how structural modifications to a molecule like this compound can modulate its reactivity and other properties. uni-bonn.de These theoretical approaches are particularly valuable for designing new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this field. mdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, such as reaction rates or binding affinity. mdpi.comnih.gov The "structure" is represented by numerical values called molecular descriptors, which quantify various physicochemical properties.

For this compound, a QSAR study would involve several steps:

Dataset Creation : A series of derivatives would be defined by systematically modifying the parent structure. For instance, different substituents could be added to the pyridine ring or the length of the alkyl chain could be varied.

Descriptor Calculation : For each derivative, a large number of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a selection of descriptors to the activity of interest. uni-bonn.denih.gov

Validation : The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external set of molecules not included in the model's training. researchgate.net

The table below outlines common types of molecular descriptors that would be relevant for a theoretical SAR study of this compound.

| Descriptor Category | Examples | Information Provided |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the electron distribution and susceptibility to electrophilic or nucleophilic attack. Governs electrostatic interactions. nih.gov |

| Steric | Molecular volume, surface area, specific shape indices | Quantifies the size and shape of the molecule, which is crucial for understanding how it fits into an active site or interacts with other molecules. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encodes information about the branching and connectivity of the molecular skeleton. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the molecule's lipophilicity, which influences its solubility and ability to cross biological membranes. |

Ultimately, these computational SAR methods provide a theoretical framework for predicting the properties of novel this compound derivatives, guiding synthetic chemistry efforts toward molecules with enhanced or specifically tuned reactivity and function. researchgate.net

Coordination Chemistry of N Butylpyridin 4 Amine and Other Aminopyridines

Ligand Design Principles and Synthesis of Aminopyridine-Based Ligands

The design of aminopyridine-based ligands is a strategic process aimed at tuning the steric and electronic properties of the resulting metal complexes to achieve desired functionalities. The parent aminopyridine scaffold offers three isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). The position of the amino group significantly influences the ligand's coordination behavior. For instance, 2-aminopyridine can act as a bidentate ligand, coordinating through both the pyridine (B92270) and amino nitrogens, while 3- and 4-aminopyridines typically function as monodentate or bridging ligands.

The introduction of substituents on the pyridine ring or the amino group provides a powerful tool for fine-tuning the ligand's properties. N-alkylation of the amino group, as in N-Butylpyridin-4-amine, enhances the ligand's electron-donating ability and introduces steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes.

The synthesis of aminopyridine-based ligands can be achieved through various organic reactions. A common route to N-alkyl-4-aminopyridines involves the reaction of 4-aminopyridine with an appropriate alkyl halide. Another versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of halopyridines with a wide range of amines. For the synthesis of the parent aminopyridines, methods such as the Chichibabin reaction or the reduction of nitropyridines are employed.

A general synthetic approach to N-alkyl-4-aminopyridines can be represented by the following reaction scheme:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 4-Halopyridine | Butylamine (B146782) | Palladium catalyst, base | This compound |

| 4-Aminopyridine | 1-Bromobutane | Base | This compound |

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of aminopyridine ligands has led to the synthesis of a plethora of metal complexes with diverse structures and properties.

Formation of Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form stable complexes with aminopyridine ligands. The synthesis of these complexes typically involves the reaction of a metal salt with the aminopyridine ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the final product's composition and structure.

For example, the reaction of copper(II) chloride with 4-aminopyridine can yield complexes with varying ligand-to-metal ratios, leading to different coordination geometries. Similarly, iron(II) complexes with aminopyridine ligands have been synthesized and shown to be active in catalytic applications. The characterization of these complexes is crucial for understanding their structure and properties. Common analytical techniques include:

Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and the amino group.

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand's environment and can be used to study the solution-state structure and dynamics of the complexes.

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

Studies of Main Group Metal Complexes

While the coordination chemistry of aminopyridines with transition metals is well-established, their interactions with main group metals are a growing area of interest. Main group metal complexes with aminopyridine ligands have shown potential in catalysis and materials science. For instance, Group 4 metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization.

The synthesis of these complexes often involves the use of organometallic precursors of the main group elements. Characterization techniques similar to those used for transition metal complexes are employed to elucidate their structures and properties.

Elucidation of Coordination Modes and Geometrical Parameters in Metal Complexes

Aminopyridine ligands can adopt various coordination modes, which are dictated by the isomer of the aminopyridine, the nature of the metal ion, the presence of other ligands, and the steric and electronic effects of substituents on the aminopyridine ring.

Monodentate Coordination: 3- and 4-aminopyridines typically coordinate to a single metal center through the pyridine nitrogen atom.

Bidentate Chelating Coordination: 2-aminopyridine and its derivatives can form a stable five-membered chelate ring by coordinating through both the pyridine and the exocyclic amino nitrogen atoms.

Bridging Coordination: Aminopyridine ligands can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

X-ray crystallography is the most definitive technique for determining the precise coordination mode and geometrical parameters of these complexes. The data obtained from crystallographic studies, such as bond lengths and angles, provide valuable information about the nature of the metal-ligand bond and the steric environment around the metal center.

Below is a table summarizing typical coordination parameters for a hypothetical transition metal complex with an N-alkyl-4-aminopyridine ligand, based on data from related structures.

| Parameter | Typical Value Range |

|---|---|

| M-N(pyridine) bond length | 2.0 - 2.2 Å |

| C-N-C (in pyridine ring) | ~118-122° |

| C-C-N (in pyridine ring) | ~118-122° |

Electronic Structure and Magnetic Properties of Aminopyridine-Derived Metal Complexes

The electronic structure of aminopyridine-derived metal complexes is a key determinant of their physical and chemical properties, including their color, magnetic behavior, and reactivity. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which is influenced by the ligand field strength of the aminopyridine.

N-alkylation of the amino group, as in this compound, increases the electron-donating capacity of the ligand, which can affect the electronic structure of the metal center. This, in turn, can influence the magnetic properties of the complex.

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The magnetic susceptibility of a complex can be measured experimentally and provides information about its electronic configuration. For paramagnetic complexes, the magnetic moment can be calculated, which is related to the number of unpaired electrons.

Catalytic Applications of Aminopyridine Metal Complexes in Organic Transformations

The unique structural and electronic properties of aminopyridine metal complexes have made them attractive candidates as catalysts in a variety of organic transformations. The ability to tune the steric and electronic environment around the metal center by modifying the aminopyridine ligand allows for the optimization of catalytic activity and selectivity.

Some of the key catalytic applications of aminopyridine metal complexes include:

Polymerization: Group 4 metal complexes with aminopyridinato ligands have shown high activity as catalysts for the polymerization of olefins. The structure of the ligand plays a crucial role in determining the properties of the resulting polymer.

Coupling Reactions: Palladium complexes of aminopyridines have been utilized as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds.

Oxidation Reactions: Iron and other transition metal complexes with aminopyridine-based ligands have been investigated as catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons.

Henry Reaction: Metal complexes of aminopyridines have been employed as catalysts in the Henry reaction, which involves the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound.

The catalytic activity of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states and the role of the aminopyridine ligand in stabilizing reactive intermediates.

Derivatization Strategies and Advanced Analytical Methodologies

Reagent-Based Derivatization for Enhanced Analytical Detection

Derivatization is a key technique for improving the analytical detection of compounds like N-Butylpyridin-4-amine, which may lack strong UV absorption or fluorescence properties. This process involves chemically modifying the analyte to produce a derivative with more favorable characteristics for analysis. sigmaaldrich.com

On-column derivatization is an efficient method where the derivatization reaction occurs directly within the chromatographic system, typically at the head of the column. This technique minimizes sample handling and potential for error. For amine analysis, reagents like o-phthaldialdehyde (OPA) can be introduced into the mobile phase. As the sample containing this compound is injected, the derivatization reaction and chromatographic separation happen concurrently. nih.gov For instance, a method developed for the determination of antioxidant amino acids utilized butylamine (B146782) and OPA as derivatizing reagents in an on-column setup with spectrofluorimetric detection. nih.gov This approach could theoretically be adapted for this compound, where the primary amine group would react with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative, thus enhancing detection sensitivity.

A variety of reagents have been developed to tag amines with fluorescent or UV-active moieties, thereby increasing their detectability. The choice of reagent depends on the specific requirements of the analytical method, such as desired wavelength of detection and reaction conditions.

Fluorescent Tagging Reagents: These reagents react with the amine group of this compound to form a highly fluorescent product. This is particularly useful for achieving low detection limits in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net Common fluorescent tagging reagents for amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another widely used reagent that forms highly fluorescent derivatives with amines.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Reacts with primary and secondary amines to yield fluorescent products. A study on the determination of dimethyl and diethyl amine in pharmaceuticals utilized NBD-Cl for pre-column derivatization. mdpi.com

Phanquinone: This reagent has been used for the pre-column derivatization of amino acids, resulting in fluorescent adducts that can be separated by HPLC. nih.gov

UV-Active Tagging Reagents: For laboratories equipped with UV-Vis detectors, derivatization with a UV-active reagent can significantly enhance the molar absorptivity of this compound, leading to improved detection. Examples of such reagents include:

Benzoyl Chloride: Reacts with amines to form benzoyl derivatives that have strong UV absorbance.

1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, it reacts with primary and secondary amines to produce 2,4-dinitrophenyl derivatives, which are intensely colored and UV-active.

N-Succinimidyl-4-nitrophenylacetate (SNPA): This reagent can be used to introduce a nitrophenyl group, which is a good chromophore.

Below is an interactive table summarizing common derivatization reagents for amines:

| Reagent | Type | Detection Method | Potential Application for this compound |

| o-Phthaldialdehyde (OPA) | Fluorescent | Fluorescence | On-column or pre-column derivatization for HPLC-FLD. |

| Dansyl Chloride (DNS-Cl) | Fluorescent | Fluorescence | Pre-column derivatization for sensitive HPLC-FLD analysis. researchgate.net |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescent | Fluorescence | Pre-column derivatization for HPLC-FLD. |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescent | Fluorescence | Pre-column derivatization for HPLC-FLD. mdpi.com |

| Benzoyl Chloride | UV-Active | UV-Vis | Pre-column derivatization for HPLC-UV analysis. |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Active | UV-Vis | Pre-column derivatization for HPLC-UV analysis. |

Selective Chemical Functionalization for Synthetic Diversification and Analog Preparation

The chemical structure of this compound offers several sites for selective functionalization, allowing for the synthesis of a diverse range of analogs. The primary amine and the pyridine (B92270) ring are the main reactive centers.

The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. More commonly, functionalization occurs at the nitrogen of the pyridine ring or via metal-catalyzed cross-coupling reactions if a suitable leaving group is present on the ring.

The secondary amine is a key site for modification. For instance, N-arylpyrimidin-2-amine derivatives have been synthesized through Buchwald-Hartwig amination conditions. mdpi.com A similar strategy could be employed to introduce various aryl or heteroaryl groups onto the amine nitrogen of this compound.

Furthermore, the synthesis of 2-amino-4-methylpyridine (B118599) analogues as inhibitors for inducible nitric oxide synthase has been reported, demonstrating the potential for creating biologically active molecules by modifying the aminopyridine scaffold. researchgate.net These synthetic strategies can be adapted to this compound to generate a library of compounds for screening in various assays. For example, the butyl group could be replaced with other alkyl or functionalized chains, or substituents could be introduced onto the pyridine ring.

Mass Spectrometric Analysis of Derivatized Aminopyridine Products

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of derivatized products of this compound. Derivatization can improve the ionization efficiency and control the fragmentation pattern, leading to more reliable identification and quantification.

When coupled with chromatographic separation (e.g., LC-MS), derivatization can help to resolve and identify closely related compounds. The choice of derivatizing agent can influence the fragmentation in the mass spectrometer. For example, derivatization of amines with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) results in a characteristic fragment ion at m/z 171.05, which can be used for selective monitoring. scispace.com

A general strategy for the analysis of derivatized amines by MS involves:

Derivatization: Reaction of this compound with a suitable tagging reagent.

Chromatographic Separation: Separation of the derivatized product from interfering substances using HPLC or GC.

Mass Spectrometric Detection: Ionization of the derivatized analyte (e.g., by electrospray ionization - ESI) and analysis of the precursor and product ions.

The fragmentation of the derivatized this compound will depend on the nature of the tag. Typically, fragmentation will occur at the bond between the tag and the original molecule, as well as within the butyl chain and the pyridine ring. The mass spectra of derivatized compounds often yield more structurally specific fragment ions compared to their underivatized counterparts. nih.gov For instance, a study on the derivatization of primary amine drugs for GC-MS analysis showed that derivatization resulted in significant improvements in chromatographic behavior and produced characteristic mass spectra. iu.edu

This compound: Charting Future Research Frontiers

This compound, a derivative of the versatile 4-aminopyridine (B3432731) scaffold, represents a class of compounds with significant potential in various chemical applications. As a member of the N-alkylated aminopyridine family, its unique combination of a nucleophilic nitrogen center, an aromatic pyridine ring, and an aliphatic butyl group provides a foundation for extensive research and development. While foundational knowledge of this compound exists, the exploration of its more advanced chemical attributes is an area ripe for investigation. This article focuses on the prospective future research directions and emerging avenues for this compound, structured around advancements in synthesis, mechanistic understanding, molecular design, and catalysis.

Future Research Directions and Emerging Research Avenues

The exploration of N-Butylpyridin-4-amine and its derivatives is poised to benefit from cutting-edge methodologies in organic synthesis and physical chemistry. The following sections outline key areas where future research could unlock novel applications and a deeper understanding of this compound's chemical behavior.

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. While methods for the general synthesis of N-alkylated aminopyridines are established, future research will likely focus on the stereoselective functionalization of the this compound scaffold.

Emerging research avenues could involve:

Asymmetric C-H Functionalization: Introducing chirality by selectively functionalizing the butyl chain. This could be achieved using transition-metal catalysts paired with chiral ligands to direct the formation of a specific stereoisomer.

Catalytic Asymmetric Reductive Amination: The synthesis of chiral amines using biocatalysis, such as transaminases or imine reductases, represents a powerful green chemistry approach. mdpi.com Developing enzymatic processes to produce chiral analogues of this compound could yield novel building blocks for drug discovery.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to control the stereochemical outcome of reactions on the pyridine (B92270) ring or the butyl group. Subsequent removal of the auxiliary would provide enantiomerically enriched this compound derivatives.

These strategies, which have been successfully applied to other amine-containing pharmaceuticals and complex molecules, could pave the way for creating a library of chiral derivatives of this compound for stereoselective catalysis and biological screening. mdpi.comnih.gov

A fundamental understanding of a molecule's structure, electronic properties, and reactive behavior is crucial for its rational application. Integrating advanced spectroscopic techniques with high-level computational modeling offers a powerful synergy for gaining deep mechanistic insights into this compound.

Future investigations in this area would likely include:

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound. researchgate.netresearchgate.net Such studies can predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), which can then be correlated with experimental data. researchgate.netnih.gov Time-dependent DFT (TD-DFT) can further elucidate the nature of its excited states. researchgate.net

In-situ Spectroscopic Monitoring: Using techniques like in-situ FTIR or Raman spectroscopy to monitor reactions involving this compound in real-time. This can provide valuable data on reaction intermediates, transition states, and kinetics, particularly when it is used as a catalyst or reactant.

Molecular Docking and Dynamics: For potential biological applications, computational docking studies can predict the binding interactions of this compound with target proteins. researchgate.net Molecular dynamics simulations can then be used to understand the stability and conformational changes of the resulting complex over time.

These integrated approaches have been successfully used to study the parent compound, 4-aminopyridine (B3432731), revealing detailed information about its reactive sites, intermolecular interactions, and bio-active probability. researchgate.net Applying them to the N-butyl derivative will clarify the influence of the alkyl chain on these properties.

Table 1: Computational and Spectroscopic Parameters for Aminopyridine Scaffolds

| Parameter | Method | Application for this compound | Reference |

|---|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Predict and confirm IR and Raman spectra; analyze bonding characteristics. | researchgate.netnih.gov |

| Electronic Transitions | TD-DFT | Correlate with experimental UV-Vis spectra; understand electronic properties. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identify nucleophilic and electrophilic sites, predicting reactivity. | researchgate.net |

| NMR Chemical Shifts | GIAO method with DFT | Assign experimental ¹H and ¹³C NMR spectra; probe electronic environment. | researchgate.net |

The this compound structure serves as a versatile template for the design and synthesis of more complex molecular architectures with tailored properties. Future research will focus on developing synthetic methodologies to introduce diverse functional groups onto both the pyridine ring and the N-butyl substituent.

Key research directions include:

Late-Stage Functionalization: Developing methods to modify the pyridine ring of this compound, for instance, through regioselective halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse analogues.

Electrochemical Synthesis: Utilizing electrochemical methods for cleaner and more efficient N-alkylation of protected 4-aminopyridines to create derivatives under mild conditions, avoiding harsh reagents. nih.gov

"Click Chemistry" Approaches: Functionalizing the butyl chain with terminal alkyne or azide groups to enable facile conjugation with other molecules using copper-catalyzed or strain-promoted cycloaddition reactions.

The synthesis of N-alkylated 4-aminopyridines with various substituents has already led to the discovery of potent biological inhibitors and specialized organocatalysts. nih.govchemrxiv.orgnih.gov Applying these design principles to the this compound core could lead to novel materials, catalysts, or therapeutic agents.

4-(Dialkylamino)pyridines, such as DMAP, are renowned as highly effective nucleophilic catalysts for a wide range of organic reactions, particularly acylations. The structural similarity of this compound suggests its potential as a catalyst or as a scaffold for developing new catalytic systems.

Emerging research avenues in this domain are:

Organocatalysis: Investigating the catalytic activity of this compound itself in reactions like acylation, silylation, and esterification. The butyl group may influence solubility and steric interactions, potentially offering different reactivity or selectivity compared to standard catalysts like DMAP. 4-aminopyridine itself has been shown to catalyze selective acylation. nih.gov

Ligand Development for Transition Metals: Functionalizing the this compound scaffold to create novel ligands for transition-metal catalysis. For example, introducing chelating groups at the 2-position of the pyridine ring could lead to new catalysts for cross-coupling or oxidation reactions.

Phase-Transfer Catalysis: Exploring the potential of quaternary ammonium (B1175870) salts derived from this compound as phase-transfer catalysts, where the butyl group can enhance lipophilicity and improve catalytic efficiency in biphasic systems.

The development of new aminopyridine-based catalysts with modified steric and electronic properties is an active area of research, leading to catalysts with improved activity and selectivity. chemrxiv.orgtau.ac.il this compound provides a valuable and underexplored platform for contributing to this field.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminopyridine |

| 4-(Dimethylamino)pyridine (DMAP) |

Q & A

Q. What are the standard synthetic routes for N-Butylpyridin-4-amine derivatives, and what analytical methods are recommended for characterization?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, N-butyl derivatives can be synthesized via alkylation of pyrimidin-4-amine precursors using butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (hexane/EtOAC 3:1) is common. Characterization should include:

- 1H NMR (e.g., δ 0.90-1.70 ppm for butyl chain protons).

- HPLC for purity assessment (>95%).

- Elemental analysis to confirm molecular composition.

Reaction yields for N-butyl derivatives have been reported at 65-78% under optimized conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection in poorly ventilated areas.

- Spill management : Use inert absorbents (vermiculite) and neutralize with 10% acetic acid.

- Storage : Amber vials at 2-8°C under nitrogen to prevent oxidation.

- Waste disposal : Segregate halogenated waste and incinerate at >850°C.

Always consult GHS-compliant SDS sheets for compound-specific hazards .

Q. How does the alkyl chain length in N-alkylpyridin-4-amine derivatives influence their solubility profiles?

Increasing chain length (methyl to butyl) decreases aqueous solubility (logP increases 0.5-2.0 units). For example:

| Derivative | logP (Calc.) | Solubility (mg/mL in PBS) |

|---|---|---|

| N-Methyl | 1.2 | 12.5 ± 0.8 |

| N-Butyl | 3.1 | 0.9 ± 0.2 |

| Use co-solvents (10% DMSO/PBS) for in vitro studies. Measure solubility via the shake-flask method with HPLC quantification . |

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 120°C for 30 mins vs. 24 hrs conventionally) and increases yield by 15-20%.

Monitor reaction progress via TLC (Rf = 0.30 in hexane/EtOAc 3:1) and optimize stoichiometry (1:1.2 amine:alkylating agent) .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound derivatives?

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton assignments.

- Computational validation : Compare experimental 1H NMR shifts with DFT-based predictions (B3LYP/6-31G* level).

- Standardized conditions : Repeat analysis in CDCl₃ at 298 K to eliminate solvent/temperature artifacts.

For example, discrepancies in δ 1.40-1.60 ppm (butyl CH₂) may arise from conformational flexibility—variable temperature NMR can resolve this .

Q. What computational strategies predict the physicochemical properties of this compound derivatives?

- QSPR models : Use descriptors like topological polar surface area (TPSA) and logP to predict bioavailability.

- Molecular dynamics : Simulate solvation free energy in explicit water (AMBER force field) to estimate logD7.4.

- Docking studies : AutoDock Vina predicts binding affinities for kinase targets (e.g., IC₅₀ < 1 µM in EGFR).

Validate with experimental logD7.4 measurements via octanol-water partitioning .

Q. What orthogonal analytical approaches confirm the stability of this compound under various storage conditions?

- Accelerated stability studies : 40°C/75% RH for 6 months, with LC-MS monitoring for degradation products (e.g., oxidation at C4).

- Thermal analysis : DSC reveals decomposition onset temperatures (>200°C for crystalline forms).

- Peak integrity : Compare fresh vs. aged samples via 1H NMR (e.g., δ 8.50 ppm pyridine proton broadening indicates hydrolysis) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

- Alkyl chain modifications : Butyl > propyl in kinase inhibition (e.g., 10-fold increase in IC₅₀).

- Substituent effects : Electron-withdrawing groups (Cl, CF₃) at C3 enhance target binding (ΔG = -2.3 kcal/mol).

- Bioisosteric replacement : Replace pyridine with pyrimidine to reduce metabolic clearance.

Validate with in vitro assays (e.g., IC₅₀ shifts in dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.